2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), a process known as transmetalation . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound likely participates, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers . Therefore, the compound could indirectly influence various biochemical pathways through its role in the synthesis of these substances.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The efficacy and stability of the compound, like other boronic acids and their derivatives, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst (usually palladium) for the Suzuki-Miyaura reaction, the pH of the environment (as boronic acids can form boronate esters under alkaline conditions), and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing 2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the hydroboration of alkenes or alkynes. This process entails the addition of a boron-hydrogen (B-H) bond across the carbon-carbon double or triple bond, resulting in the formation of the corresponding alkyl or alkenylborane . The reaction is typically rapid and can be conducted under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroboration reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is conducted under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The primary product of the Suzuki–Miyaura coupling reaction involving this compound is a biaryl compound, which is a key structural motif in many pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Utilized in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Plays a role in the synthesis of drug candidates, particularly those containing biaryl structures.
Industry: Employed in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used organoboron compound in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane: A structurally similar compound with comparable reactivity.
Uniqueness
2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in coupling reactions. This makes it particularly valuable in the synthesis of fluorinated biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-9(10(15)7-8)13(16,17)18/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSARGPMNDYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674690 | |
Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445303-67-3 | |
Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445303-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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